(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a natural flavonoid compound known for its diverse biological activities. It is commonly found in various plants and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antibacterial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one can be achieved through several methods. One common approach involves the use of microbial biocatalysts. For instance, the bioproduction of chiral epoxides using Aspergillus fumigatus has been reported . This method involves the enantioselective hydrolysis of racemic epoxides to produce optically pure compounds.
Industrial Production Methods
Industrial production of this compound can be achieved through chemical synthesis or biotechnological methods. The use of biocatalysts, such as epoxide hydrolase, offers an environmentally friendly and efficient approach to producing optically pure this compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the benzopyran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various biologically active compounds.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits biofilm formation, leading to reduced bacterial viability
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Dihydromyricetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with strong antioxidant activity and potential therapeutic applications.
Uniqueness
(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H14O6 |
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Molecular Weight |
302.28 g/mol |
IUPAC Name |
3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3 |
InChI Key |
HFDPLPWGKGPTJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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